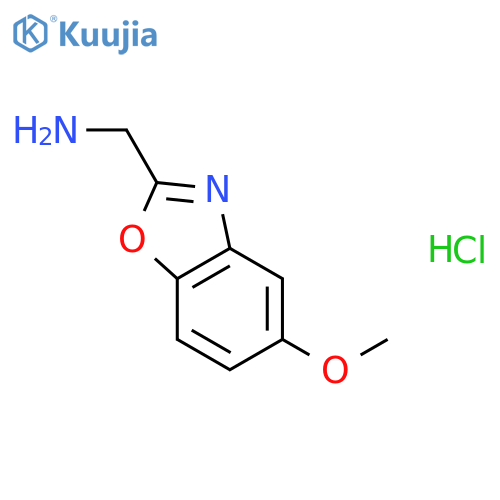Cas no 944897-49-8 ((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride)

944897-49-8 structure
商品名:(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
CAS番号:944897-49-8
MF:C9H10N2O2
メガワット:178.187901973724
MDL:MFCD10696601
CID:1079349
PubChem ID:25219109
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine(SALTDATA: 0.98HCl 0.03(C6H5)3PO)
- AC7395
- DTXSID601298282
- 5-Methoxy-2-benzoxazolemethanamine
- AB57731
- (5-METHOXY-1,3-BENZOXAZOL-2-YL)METHYLAMINE
- SY082135
- (5-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE
- (5-methoxybenzoxazol-2-yl)methylamine
- 944897-49-8
- 5-Methoxybenzoxazole-2-methanamine HCl
- 5-Methoxybenzoxazole-2-methanamine
- AKOS000321340
- C-(5-Methoxy-benzooxazol-2-yl)-methylamin e
- (5-METHOXYBENZO[D]OXAZOL-2-YL)METHANAMINE
- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine
- A916561
- BB 0240488
- MFCD10696601
- 2-(Aminomethyl)-5-methoxybenzo[d]oxazole
- STK502774
- ALBB-003889
-
- MDL: MFCD10696601
- インチ: InChI=1S/C9H10N2O2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3
- InChIKey: YTJKOTYLRCBOCX-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(OC(CN)=N2)C2=C1
計算された属性
- せいみつぶんしりょう: 178.074227566g/mol
- どういたいしつりょう: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 61.3Ų
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M244665-250mg |
[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |
944897-49-8 | 250mg |
$ 425.00 | 2022-06-04 | ||
| Chemenu | CM115039-5g |
(5-methoxybenzo[d]oxazol-2-yl)methanamine |
944897-49-8 | 95% | 5g |
$977 | 2021-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533134-1g |
(5-Methoxybenzo[d]oxazol-2-yl)methanamine |
944897-49-8 | 98% | 1g |
¥2033.00 | 2024-04-24 | |
| eNovation Chemicals LLC | D777094-1g |
5-Methoxybenzoxazole-2-methanamine |
944897-49-8 | 95% | 1g |
$1650 | 2025-02-28 | |
| TRC | M244665-100mg |
[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |
944897-49-8 | 100mg |
$ 215.00 | 2022-06-04 | ||
| A2B Chem LLC | AI63221-1g |
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride |
944897-49-8 | >95% | 1g |
$578.00 | 2024-07-18 | |
| eNovation Chemicals LLC | D777094-1g |
5-Methoxybenzoxazole-2-methanamine |
944897-49-8 | 95% | 1g |
$1650 | 2025-02-27 | |
| TRC | M244665-50mg |
[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |
944897-49-8 | 50mg |
$ 130.00 | 2022-06-04 | ||
| Chemenu | CM115039-1g |
(5-methoxybenzo[d]oxazol-2-yl)methanamine |
944897-49-8 | 95% | 1g |
$251 | 2024-07-19 | |
| eNovation Chemicals LLC | D777094-1g |
5-Methoxybenzoxazole-2-methanamine |
944897-49-8 | 95% | 1g |
$1650 | 2024-07-20 |
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
944897-49-8 ((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride) 関連製品
- 5676-57-3(5-Methoxy-2-methylbenzo[doxazole)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944897-49-8)(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride

清らかである:99%
はかる:1g
価格 ($):195.0